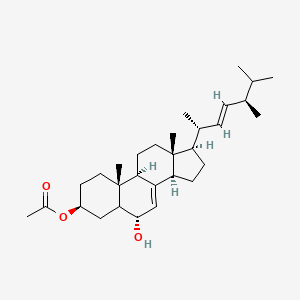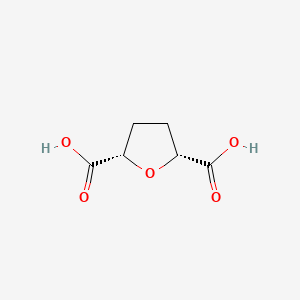
Ramipril Acyl-β-D-glucuronide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ramipril Acyl-β-D-glucuronide involves complex biochemical pathways, primarily through hepatic metabolism. Ramipril is metabolized into its active form, Ramiprilat, and further undergoes glucuronidation to form this compound. This process is indicative of the drug's phase II metabolism, where glucuronide conjugation increases the solubility of the drug for easier excretion. Advanced synthesis techniques, including selective acylation methods, have been developed for the efficient synthesis of β-acyl glucuronides, offering a pathway for creating this compound analogs for research purposes (Perrie et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an acyl-glucuronide linkage, which is a key feature influencing its stability and reactivity. The acyl-glucuronide moiety is known for its propensity to undergo intramolecular rearrangements, leading to the formation of isomeric structures. These rearrangements are influenced by the molecule's physicochemical properties, such as electronic and steric factors, which can significantly impact its stability under physiological conditions (Camilleri et al., 2018).
Chemical Reactions and Properties
This compound exhibits a notable reactivity, particularly in its ability to undergo acyl migration and form stable covalent bonds with proteins. This reactivity is attributed to the acyl glucuronide's electrophilic nature, making it a potential mediator of drug-induced toxicity. Studies on the degradation of acyl glucuronides under physiological conditions have provided insights into the kinetics of these reactions, highlighting the influence of the glucuronide's electronic and steric features on its reactivity and stability (Baba & Yoshioka, 2009).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are critical for its pharmacokinetic profile. Its enhanced solubility compared to the parent compound Ramipril facilitates its excretion through renal and biliary routes. The stability of this compound is significantly influenced by pH and the presence of β-glucuronidase, with studies demonstrating its susceptibility to hydrolysis and the formation of isomeric forms under varying pH conditions (Dickinson & King, 1993).
Chemical Properties Analysis
The chemical properties of this compound, particularly its reactivity and interaction with biological macromolecules, are pivotal in understanding its role in drug metabolism and potential adverse effects. The compound's ability to form covalent bonds with proteins through its acyl glucuronide moiety has been associated with drug-induced toxicity, underscoring the importance of assessing its chemical reactivity in the context of safety and efficacy (Dickinson & King, 1993).
Applications De Recherche Scientifique
Études de bioéquivalence
Le Ramipril Acyl-β-D-glucuronide est utilisé dans les études de bioéquivalence pour garantir la cohérence thérapeutique entre les médicaments propriétaires et génériques. Une méthode sensible LC-MS/MS a été développée pour la détermination du Ramipril dans le plasma humain, ce qui est crucial pour évaluer la biodisponibilité et les propriétés pharmacocinétiques du médicament {svg_1}.
Analyse des métabolites des médicaments
Ce composé sert de métabolite clé dans l’étude des voies métaboliques du Ramipril. Comprendre sa stabilité et sa réactivité dans le plasma humain aide à évaluer l’efficacité et la sécurité du médicament {svg_2}.
Essais cliniques
En milieu clinique, le rôle du this compound est étudié pour son potentiel à prolonger l’espérance de vie des patients atteints d’insuffisance cardiaque après un infarctus du myocarde aigu. C’est un domaine d’intérêt pour les avantages de survie à long terme {svg_3}.
Développement de médicaments
La stabilité du composé dans diverses conditions est essentielle au développement de médicaments, en particulier dans la conception des inhibiteurs de l’ECA. Son comportement in vitro peut influencer la précision de l’estimation du Ramipril dans le plasma, impactant le développement de nouvelles formulations {svg_4}.
Impact de la recherche médicale
Le this compound est important dans la recherche médicale pour comprendre les toxicités induites par les médicaments. Son rôle de médiateur dans ces toxicités est étudié pour améliorer les profils de sécurité des médicaments contenant des acides carboxyliques {svg_5}.
Applications biochimiques
En biochimie, le composé est essentiel pour étudier la nature électrophile des acyl glucuronides et leur capacité à modifier les molécules biologiques. Cela a des implications pour l’action et les interactions des médicaments au niveau moléculaire {svg_6}.
Mécanisme D'action
Target of Action
Ramipril Acyl-beta-D-glucuronide is a metabolite of Ramipril , which is an inhibitor of the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Mode of Action
It is known that acyl glucuronides, the class of compounds to which ramipril acyl-beta-d-glucuronide belongs, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .
Biochemical Pathways
Conjugation with glucuronic acid is an important pathway in the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These compounds often circulate in plasma before being excreted in urine and bile . Acyl glucuronides can inhibit key enzymes and transporters, and interact with several biological systems .
Pharmacokinetics
It is known that ramipril, the parent drug, is quickly hydrolyzed into the active metabolite ramiprilat after absorption .
Result of Action
Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Action Environment
The action of Ramipril Acyl-beta-D-glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing their safety . Additionally, the bioactivation of carboxylic acid drugs by alternative pathways can confound the understanding of their action .
Safety and Hazards
Acyl glucuronides, especially acyl glucuronides, were often found to be unstable in vitro and in vivo. Acyl glucuronide metabolites can convert back to the parent drugs at physiological pH through hydrolysis . Despite a large body of in vitro data on the reactions of acyl glucuronides with protein, evidence for adduct formation from acyl glucuronides in vivo is limited and potentially ambiguous .
Orientations Futures
There is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs including the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .
Propriétés
IUPAC Name |
(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZVWDOXIZGYPD-XHPMATLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858358 | |
| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357570-21-8 | |
| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




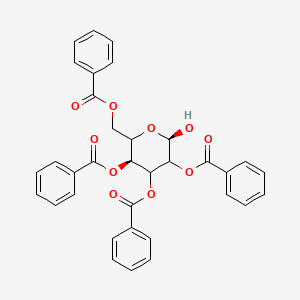
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
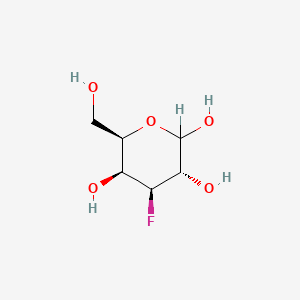
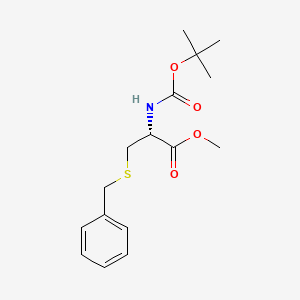
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
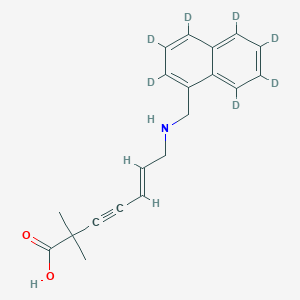
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
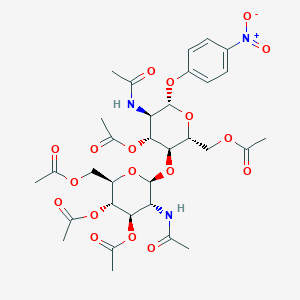
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

